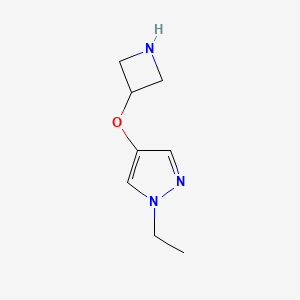
4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole is a heterocyclic compound that features both an azetidine and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole typically involves the reaction of azetidine derivatives with pyrazole derivatives. One common method involves the use of N-Boc-azetidin-3-one, which undergoes a Horner–Wadsworth–Emmons reaction followed by aza-Michael addition with NH-heterocycles . The reaction conditions often include the use of a base such as DBU and solvents like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above would likely involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated reagents and bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets. The azetidine ring can act as a pharmacophore, interacting with biological targets such as enzymes or receptors . The pyrazole ring can further modulate these interactions, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-(Azetidin-3-yloxy)-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group.
4-(Azetidin-3-yloxy)aniline: Contains an aniline group instead of a pyrazole ring.
Uniqueness
4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole is unique due to its specific combination of azetidine and pyrazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
4-(azetidin-3-yloxy)-1-ethylpyrazole |
InChI |
InChI=1S/C8H13N3O/c1-2-11-6-8(5-10-11)12-7-3-9-4-7/h5-7,9H,2-4H2,1H3 |
InChI Key |
QHTKSFJCBRZYCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)OC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


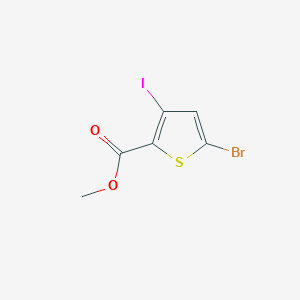
![1-(3'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12073874.png)
![7-(2-C-Methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12073877.png)
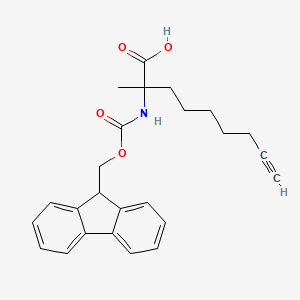
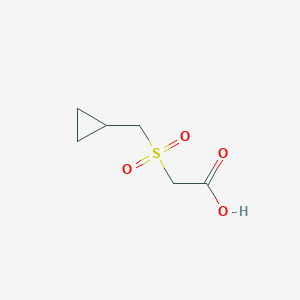
![1-[5-(3,5-Difluorophenyl)pyridin-2-yl]ethan-1-one](/img/structure/B12073882.png)
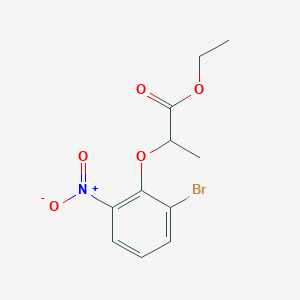
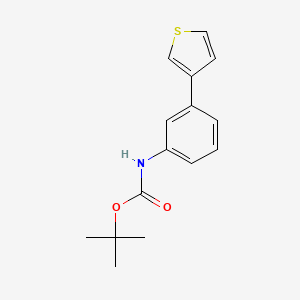


![N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine](/img/structure/B12073922.png)
![N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12073923.png)

![1-[(5-Bromothiophen-2-yl)methyl]-3-cyclopropylurea](/img/structure/B12073931.png)
